An In-depth Technical Guide to the Physical Properties of (1S)-1-(2,5-Dichlorophenyl)ethanamine Hydrochloride
An In-depth Technical Guide to the Physical Properties of (1S)-1-(2,5-Dichlorophenyl)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S)-1-(2,5-Dichlorophenyl)ethanamine hydrochloride (CAS Number: 1391506-72-1) is a chiral amine salt of significant interest in pharmaceutical research and development. Its stereospecific structure makes it a valuable building block in the synthesis of complex molecular targets where enantiomeric purity is paramount for therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the core physical properties of this compound, offering field-proven insights and detailed methodologies for its characterization. Understanding these properties is crucial for its effective handling, formulation, and quality control in a research and drug development setting.
Chemical Identity and Structure
The fundamental identity of this compound is established by its molecular structure and associated identifiers.
| Identifier | Value |
| Chemical Name | (1S)-1-(2,5-Dichlorophenyl)ethanamine hydrochloride |
| CAS Number | 1391506-72-1[1] |
| Molecular Formula | C₈H₁₀Cl₃N[2] |
| Molecular Weight | 226.53 g/mol [2] |
The hydrochloride salt is formed by the reaction of the chiral amine with hydrochloric acid. This conversion to a salt form is a common strategy in pharmaceutical development to enhance the stability and aqueous solubility of amine-containing compounds.
Core Physical Properties
The physical properties of (1S)-1-(2,5-Dichlorophenyl)ethanamine hydrochloride are critical parameters that influence its behavior in various experimental and formulation settings.
| Physical Property | Value | Significance in Research and Development |
| Melting Point | Data not available in searched sources. | The melting point is a crucial indicator of purity. A sharp and defined melting range is characteristic of a pure crystalline solid. Broad or depressed melting points can suggest the presence of impurities. |
| Solubility | While specific solubility data for this compound is not readily available, amine hydrochlorides are generally soluble in water.[3] | Solubility in aqueous and organic solvents is fundamental for reaction setup, purification, formulation, and in vitro/in vivo testing. The hydrochloride salt form generally imparts greater aqueous solubility compared to the free base. |
| Optical Rotation | Data not available in searched sources. | As a chiral compound, its ability to rotate plane-polarized light is a key identifier and a measure of its enantiomeric purity. The specific rotation is a characteristic physical constant for a given enantiomer under defined conditions (concentration, solvent, temperature, and wavelength).[4] |
| Appearance | Data not available in searched sources. Typically, amine hydrochlorides are white to off-white crystalline solids. | The visual appearance can be a preliminary indicator of purity and stability. Any discoloration may suggest degradation or the presence of impurities. |
Spectroscopic and Analytical Characterization
A robust analytical workflow is essential to confirm the identity, purity, and stereochemistry of (1S)-1-(2,5-Dichlorophenyl)ethanamine hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
1H NMR Spectroscopy: Proton NMR provides information about the number and chemical environment of hydrogen atoms in the molecule. For (1S)-1-(2,5-Dichlorophenyl)ethanamine hydrochloride, the expected proton signals would include:
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Aromatic protons: Signals in the aromatic region (typically 7-8 ppm) corresponding to the three protons on the dichlorophenyl ring. The splitting pattern will be indicative of their relative positions.
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Methine proton (CH-N): A quartet or multiplet for the proton attached to the chiral center, shifted downfield due to the adjacent nitrogen and aromatic ring.
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Methyl protons (CH₃): A doublet for the three protons of the methyl group, coupled to the methine proton.
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Amine protons (NH₃⁺): A broad singlet for the protons on the positively charged nitrogen. The chemical shift of this peak can be variable and dependent on the solvent and concentration.
¹³C NMR Spectroscopy: Carbon NMR provides information about the different carbon environments in the molecule. Expected signals would include:
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Aromatic carbons: Six signals for the carbons of the dichlorophenyl ring, with the carbons bearing chlorine atoms shifted downfield.
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Methine carbon (CH-N): A signal for the chiral carbon.
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Methyl carbon (CH₃): A signal for the methyl carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. Key characteristic absorption bands for (1S)-1-(2,5-Dichlorophenyl)ethanamine hydrochloride would include:
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N-H stretching: A broad absorption band in the region of 3000-2800 cm⁻¹ is characteristic of the ammonium (R-NH₃⁺) group in the hydrochloride salt.
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C-H stretching: Absorptions for aromatic and aliphatic C-H bonds will be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.
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C=C stretching: Aromatic ring stretching vibrations typically appear in the 1600-1450 cm⁻¹ region.
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C-Cl stretching: Absorptions corresponding to the carbon-chlorine bonds are expected in the fingerprint region, typically below 800 cm⁻¹.
Chiral High-Performance Liquid Chromatography (HPLC)
The determination of enantiomeric purity is of utmost importance for chiral compounds in pharmaceutical development. Chiral HPLC is the most widely used technique for this purpose.[5]
Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation. The choice of the CSP and the mobile phase is critical for achieving good resolution.
Workflow for Chiral HPLC Method Development:
Caption: Workflow for Chiral HPLC Method Development.
Experimental Protocol: Determination of Enantiomeric Purity by Chiral HPLC
This protocol provides a general framework for the development of a chiral HPLC method. The specific parameters will need to be optimized for (1S)-1-(2,5-Dichlorophenyl)ethanamine hydrochloride.
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Column Selection:
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Begin by screening a selection of chiral stationary phases. Polysaccharide-based columns, such as those with amylose or cellulose derivatives, are a good starting point for many chiral amines.
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Mobile Phase Preparation:
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For normal-phase chromatography, prepare mixtures of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) in various ratios (e.g., 90:10, 80:20, 70:30). The addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) is often necessary to improve peak shape for basic compounds.
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For reversed-phase chromatography, prepare mixtures of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
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Chromatographic Conditions:
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Flow Rate: Typically 0.5 to 1.5 mL/min.
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Column Temperature: Maintain at a constant temperature, often around 25 °C.
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Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 220 nm or 254 nm).
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Injection Volume: 5 to 20 µL.
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Sample Preparation:
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Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).
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Analysis and Data Interpretation:
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Inject the racemic standard to determine the retention times of both enantiomers.
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Inject the sample of (1S)-1-(2,5-Dichlorophenyl)ethanamine hydrochloride to determine its enantiomeric purity.
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The enantiomeric excess (% ee) can be calculated using the peak areas of the two enantiomers: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
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Conclusion
A thorough understanding and characterization of the physical properties of (1S)-1-(2,5-Dichlorophenyl)ethanamine hydrochloride are indispensable for its successful application in pharmaceutical research and development. This guide has outlined the key physical parameters and provided a framework for robust analytical characterization, with a particular emphasis on the critical determination of enantiomeric purity by chiral HPLC. The provided protocols and workflows serve as a valuable resource for researchers and scientists, enabling them to ensure the quality and consistency of this important chiral building block in their synthetic and developmental endeavors. While some specific experimental data for this compound were not available in the searched literature, the principles and methodologies described herein provide a solid foundation for its comprehensive evaluation.
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